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(trifluoromethyl)benzaldehyde

Cat. No.: B2794991 Get Quote

Abstract: This document provides a comprehensive technical overview of 3-Methoxy-4-
(trifluoromethyl)benzaldehyde, a key aromatic aldehyde intermediate in the synthesis of

complex organic molecules. The guide details the compound's fundamental physicochemical

properties, spectroscopic signature, and essential safety protocols. It is intended for

researchers, chemists, and drug development professionals who utilize fluorinated synthons in

their work. By consolidating critical data and providing actionable experimental workflows, this

guide aims to facilitate the effective and safe application of this versatile chemical building

block.

Introduction and Significance
3-Methoxy-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has

garnered interest within the fields of medicinal chemistry and materials science. The presence

of both a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group on the benzaldehyde

scaffold imparts unique electronic properties. The electron-donating methoxy group and the

strongly electron-withdrawing trifluoromethyl group create a distinct electronic environment that

influences the reactivity of the aldehyde functional group and the aromatic ring.

This substitution pattern makes it a valuable precursor for the synthesis of a variety of target

molecules. For instance, it is a useful reactant in the preparation of compounds designed as

selective PDE10A inhibitors, which are of interest in the development of treatments for

neurological and psychiatric disorders.[1][2] The trifluoromethyl group, in particular, is a prized
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feature in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability

of the final active pharmaceutical ingredient. Understanding the core physical properties of this

intermediate is therefore paramount for its efficient use in multi-step synthetic campaigns.

Chemical Identity and Structure
Proper identification is the first step in any rigorous scientific application. The following

identifiers and structural representations define 3-Methoxy-4-(trifluoromethyl)benzaldehyde.

IUPAC Name: 3-methoxy-4-(trifluoromethyl)benzaldehyde

CAS Number: 945003-38-3[1]

Molecular Formula: C₉H₇F₃O₂[1]

Molecular Weight: 204.15 g/mol [1]

InChI Key: XIRCMFYUQKUYJZ-UHFFFAOYSA-N

Caption: 2D Chemical Structure of 3-Methoxy-4-(trifluoromethyl)benzaldehyde.

Physicochemical Properties
The physical properties of a compound dictate its handling, reaction conditions, and purification

strategies. The data for 3-Methoxy-4-(trifluoromethyl)benzaldehyde are summarized below.

Property Value Source

Physical Form Solid

Melting Point 38-40°C [3]

Boiling Point
Not specified; likely

decomposes.
N/A

Solubility Slightly soluble in water. [3]

Density Data not available. N/A
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Field Insights: The low melting point of 38-40°C indicates that the compound may exist as a

low-melting solid or even a supercooled liquid at slightly elevated ambient temperatures.[3] For

accurate weighing and handling, it is crucial to ensure the material is fully solidified and at

thermal equilibrium. Its slight solubility in water suggests that aqueous workups during

synthesis may be effective for removing water-soluble impurities, but significant product loss

into the aqueous phase is unlikely.[3] For reactions, common organic solvents such as

dichloromethane, ethyl acetate, or tetrahydrofuran are more appropriate.

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.

While specific spectra for this exact isomer are not publicly available, the expected

characteristics based on its structure and data from similar substituted benzaldehydes are as

follows.[4][5]

¹H NMR (Proton Nuclear Magnetic Resonance):

Aldehydic Proton (CHO): A singlet is expected between δ 9.8-10.1 ppm. This downfield

shift is characteristic of aldehyde protons.[5]

Aromatic Protons: Three protons on the aromatic ring will appear as multiplets or distinct

doublets/singlets in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns and

chemical shifts will be influenced by the positions of the -OCH₃ and -CF₃ groups.

Methoxy Protons (OCH₃): A sharp singlet corresponding to three protons will be observed

around δ 3.9-4.1 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 185-195

ppm.

Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts

influenced by the attached substituents. The carbon attached to the -CF₃ group will appear

as a quartet due to C-F coupling.

Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.
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Trifluoromethyl Carbon (CF₃): A quartet signal further downfield than typical alkyl carbons,

due to the strong deshielding effect of the fluorine atoms.

IR (Infrared) Spectroscopy:

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹.[5]

C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2720

cm⁻¹ and 2820 cm⁻¹.[5]

C-O Stretch (Methoxy): An absorption band in the region of 1200-1250 cm⁻¹.

C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region,

characteristic of the trifluoromethyl group.

Experimental Protocol: Identity & Purity Verification
by ¹H NMR
This protocol outlines a standard procedure for verifying the identity and assessing the purity of

a supplied sample of 3-Methoxy-4-(trifluoromethyl)benzaldehyde.

Causality: ¹H NMR is the primary choice for identity confirmation of organic molecules due to its

speed, sensitivity, and the detailed structural information it provides. The choice of CDCl₃ as a

solvent is based on its ability to dissolve a wide range of organic compounds and its well-

defined residual solvent peak for calibration. Tetramethylsilane (TMS) is the universally

accepted internal standard for chemical shift referencing (0 ppm).[5]

Caption: Standard workflow for identity verification via ¹H NMR spectroscopy.

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 3-Methoxy-4-(trifluoromethyl)benzaldehyde into a clean,

dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://www.orientjchem.org/vol32no5/synthesis-and-characterization-of-4-phenacyloxy-benzaldehyde-derivatives/
http://www.orientjchem.org/vol32no5/synthesis-and-characterization-of-4-phenacyloxy-benzaldehyde-derivatives/
https://www.benchchem.com/product/b2794991?utm_src=pdf-body
http://www.orientjchem.org/vol32no5/synthesis-and-characterization-of-4-phenacyloxy-benzaldehyde-derivatives/
https://www.benchchem.com/product/b2794991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add one drop of a TMS solution or use a solvent that already contains TMS.

Vortex gently to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup:

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[4]

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[4]

Data Acquisition:

Set standard acquisition parameters for a ¹H spectrum.

A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are typically

sufficient.[4]

Acquire data over 8-16 scans to achieve a good signal-to-noise ratio.[4]

Data Processing:

Apply a Fourier transform to the raw Free Induction Decay (FID) data.[4]

Carefully phase the resulting spectrum so all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

Integrate all peaks. The relative integrals should correspond to the number of protons for

each signal (e.g., 1H for CHO, 3H for OCH₃).

Analysis:

Compare the observed chemical shifts and multiplicities to the expected values (Section

4).

Assess purity by looking for extraneous peaks. The integration of impurity peaks relative to

the product peaks can provide a semi-quantitative measure of purity.
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Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound

must be handled with appropriate care, following guidelines derived from Safety Data Sheets

(SDS).

GHS Pictograms:

GHS07 (Exclamation Mark)

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[6]

Precautionary Statements:

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling),

P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye

protection/face protection).[7]

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN

EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing).[8][9]

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405

(Store locked up).[7][8]

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[8]

Handling Protocol: Always handle 3-Methoxy-4-(trifluoromethyl)benzaldehyde inside a

certified chemical fume hood. Wear standard personal protective equipment (PPE), including a

lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of dust and prevent

contact with skin and eyes.[6][9] Keep the container tightly closed and store in a cool, dry, and

well-ventilated area away from incompatible materials.[7][9]
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Conclusion
3-Methoxy-4-(trifluoromethyl)benzaldehyde is a valuable and versatile building block for

synthetic chemistry, particularly in the realm of drug discovery. Its unique electronic properties,

conferred by the methoxy and trifluoromethyl substituents, make it an attractive starting

material for creating complex molecular architectures. A thorough understanding of its physical

properties, spectroscopic fingerprints, and safety requirements is essential for its effective and

responsible use in the laboratory. The data and protocols presented in this guide provide a

solid foundation for researchers to incorporate this compound into their synthetic workflows

with confidence and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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